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5-Fluorospiro[2.5]octan-6-amine

Cat. No.: B13237523
M. Wt: 143.20 g/mol
InChI Key: XPFKXRVSCZVFCS-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Spiro Compounds in Contemporary Chemical Biology

The strategic incorporation of fluorine into bioactive molecules has a rich history, with the last few decades witnessing a surge in the development of fluorinated pharmaceuticals. nih.govresearchgate.net The introduction of fluorine can profoundly alter the physicochemical properties of a compound, including its metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govresearchgate.netnih.gov

Spirocyclic compounds, characterized by two rings sharing a single atom, have also gained considerable attention in medicinal chemistry. bldpharm.comresearchgate.net Initially found in natural products, their unique three-dimensional structures offer a distinct advantage over flat aromatic systems by enabling more precise interactions with the complex topographies of biological targets. chembridge.com The fusion of these two concepts—fluorination and spirocyclic scaffolds—represents a more recent and powerful strategy in drug design. This combination allows for the creation of molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. bldpharm.com The development of synthetic methodologies to access these complex structures has been a critical enabler for their exploration in chemical biology. researchgate.net

Significance of the Spiro[2.5]octane Scaffold in Medicinal Chemistry Research

The spiro[2.5]octane scaffold is a specific type of spirocycle that has garnered interest due to its rigid yet three-dimensional structure. nih.govnist.gov This scaffold is considered a "bioisostere" for other cyclic systems and can be used to explore new chemical space in drug discovery programs. The inherent three-dimensionality of the spiro[2.5]octane core allows for the precise spatial arrangement of functional groups, which can lead to improved binding to target proteins. bldpharm.comchembridge.com

One of the key advantages of spirocyclic scaffolds like spiro[2.5]octane is the increase in the fraction of sp3-hybridized carbon atoms (Fsp3). bldpharm.com A higher Fsp3 value is often correlated with improved clinical success, as it can lead to better solubility, reduced planarity, and an escape from the "flatland" of traditional aromatic drug candidates. bldpharm.com The spiro[2.5]octane framework serves as a versatile platform for the attachment of various substituents, enabling the fine-tuning of a molecule's properties. The synthesis of derivatives of the spiro[2.5]octane core, such as spiro[2.5]octane-5,7-dione, highlights its utility as an intermediate in the production of pharmaceutically active ingredients. google.comgoogle.com

Fundamental Role of Fluorine Substitution in Modulating Molecular Interactions within Spirocyclic Systems

The introduction of a fluorine atom into a spirocyclic system like 5-Fluorospiro[2.5]octan-6-amine has a profound impact on its molecular interactions. nih.govnih.gov Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of a molecule. nih.gov This can lead to changes in pKa, dipole moment, and the ability to form non-covalent interactions. researchgate.netresearchgate.net

In the context of drug-receptor binding, fluorine can participate in a variety of interactions, including hydrogen bonds (although a topic of some debate), dipole-dipole interactions, and interactions with aromatic rings. researchgate.netnih.govnih.gov The substitution of a hydrogen atom with a fluorine atom can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. nih.govmdpi.com Furthermore, the strategic placement of fluorine can influence the conformation of the molecule, locking it into a bioactive conformation that is more favorable for binding to its target. acs.org The interplay of these effects within the rigid spiro[2.5]octane framework of this compound makes it a compelling candidate for further investigation in medicinal chemistry.

Table 1: Properties of Related Scaffolds and Substituents

Feature General Properties and Significance in Medicinal Chemistry
Spiro[2.5]octane Scaffold Provides a rigid, three-dimensional framework. nih.govnist.gov Increases the fraction of sp3 carbons (Fsp3), which is often associated with improved solubility and clinical success. bldpharm.com Allows for precise spatial orientation of substituents. chembridge.com
Fluorine Substitution Increases metabolic stability by blocking sites of oxidation. nih.govmdpi.com Modulates lipophilicity and binding affinity. nih.govresearchgate.net Can participate in various non-covalent interactions with protein targets. researchgate.netnih.gov
Amine Group Can act as a hydrogen bond donor and acceptor. Often a key group for interacting with biological targets and for salt formation to improve solubility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14FN B13237523 5-Fluorospiro[2.5]octan-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

7-fluorospiro[2.5]octan-6-amine

InChI

InChI=1S/C8H14FN/c9-6-5-8(3-4-8)2-1-7(6)10/h6-7H,1-5,10H2

InChI Key

XPFKXRVSCZVFCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC(C1N)F

Origin of Product

United States

Synthetic Methodologies for 5 Fluorospiro 2.5 Octan 6 Amine and Its Structural Analogs

Strategies for Spiro[2.5]octane Ring System Construction

Cyclization Reactions in Spiro[2.5]octane Synthesis

Cyclization reactions are a cornerstone in the synthesis of the spiro[2.5]octane skeleton. A prevalent strategy involves the construction of the cyclohexane (B81311) ring onto a pre-existing cyclopropane (B1198618) unit. One effective method is the cyclization of cyclopropylidene carboxylic acid alkyl esters with dialkyl 1,3-acetonedicarboxylates. This reaction proceeds via a Michael-Claisen condensation sequence to form a 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid dialkyl ester, which can then be hydrolyzed and decarboxylated to yield spiro[2.5]octane-5,7-dione researchgate.netgoogle.com.

Another robust approach involves the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate. In the presence of a base like potassium carbonate, this reaction efficiently yields the corresponding 2-spirocyclopropane derivatives of cyclohexane-1,3-diones researchgate.net. This method is noted for its high yields and applicability to various substituted cyclohexanediones.

The synthesis of spiro[2.5]octan-6-one, a direct precursor to the amine, can be achieved through methods such as the catalytic hydrogenation of a corresponding vinylcyclopropane derivative scilit.com.

Table 1: Selected Cyclization Methods for Spiro[2.5]octane Core Synthesis
Starting MaterialsReagents & ConditionsProductReference
Cyclopropylidene carboxylic acid ethyl ester, Diethyl 1,3-acetonedicarboxylate1. K₂CO₃, THF; 2. EtONa, EtOH; 3. H₃O⁺, ΔSpiro[2.5]octane-5,7-dione researchgate.netgoogle.com
1,3-Cyclohexanedione, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonateK₂CO₃, EtOAc, r.t.Spiro[2.5]octane-4,8-dione researchgate.net
Vinylcyclopropane precursorCatalytic HydrogenationSpiro[2.5]octan-6-one scilit.com

Tandem and Cascade Approaches for Spiro[2.5]octane Scaffold Formation

Tandem and cascade reactions offer an elegant and efficient means to construct complex molecular architectures like the spiro[2.5]octane scaffold in a single synthetic operation 20.210.105. These processes, where a single event triggers a sequence of bond-forming reactions, enhance synthetic efficiency by minimizing purification steps and reagent usage 20.210.105.

For the formation of spiro[2.5]octane systems, a one-pot approach employing para-quinone methides has been developed. This method involves a 1,6-conjugate addition that induces dearomatization, leading to the formation of spiro[2.5]octa-4,7-dien-6-ones rsc.orgresearchgate.net. This reaction proceeds smoothly under mild, metal-free conditions and is capable of generating multiple consecutive quaternary centers rsc.orgresearchgate.net. Such tandem strategies are highly valuable for rapidly building the core structure from simpler starting materials. The development of new tandem reactions, such as those involving Rh(II)-catalyzed O-H insertion followed by base-promoted cyclization, provides a versatile platform for accessing various spiroheterocycles and demonstrates the potential of these strategies for spiro[2.5]octane synthesis beilstein-journals.org.

Ring Expansion and Rearrangement Methodologies for Spiro[2.5]octane Derivatization

Ring expansion reactions provide an alternative pathway to the cyclohexane portion of the spiro[2.5]octane system, often driven by the release of ring strain from a smaller carbocyclic precursor nih.gov. A common strategy involves the generation of a carbocation adjacent to a strained ring, such as a cyclobutane (B1203170). This intermediate can undergo a rearrangement where a C-C bond from the strained ring migrates, leading to the formation of a larger, more stable ring nih.gov.

For example, the rearrangement of 1-oxaspiro[2.3]hexane systems (containing a cyclobutane ring) into cyclopentanones upon treatment with Lewis acids illustrates this principle nih.gov. A similar strategy could be envisioned where a cyclopropylmethyl cation attached to a four- or five-membered ring undergoes expansion to form the six-membered ring of the spiro[2.5]octane system. These cascade ring expansion reactions are powerful tools for synthesizing medium-sized rings and can be designed to proceed through a series of thermodynamically favorable steps rsc.orgwhiterose.ac.uk.

Stereoselective Fluorination Techniques for Spiro[2.5]octan-6-amine Derivatives

Introducing a fluorine atom at the C5 position of the spiro[2.5]octan-6-amine scaffold can be achieved through either nucleophilic or electrophilic fluorination strategies. The choice of method depends on the available precursor and the desired stereochemical outcome.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). A plausible synthetic route to 5-fluorospiro[2.5]octan-6-amine would start from a precursor such as spiro[2.5]octan-6-ol doi.org. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate, mesylate, or triflate). Subsequent reaction with a nucleophilic fluoride source, such as potassium fluoride (KF) in conjunction with a phase-transfer catalyst or amine-based fluoride reagents like triethylamine trihydrofluoride (Et₃N·3HF), would introduce the fluorine atom via an Sₙ2 mechanism rsc.orgbeilstein-journals.org. The stereochemistry at the C5 position would be inverted during this step.

The final amine functionality could then be introduced by converting the remaining functional groups. For instance, if starting from a fluorinated ketone, a reductive amination protocol using an ammonia (B1221849) source and a reducing agent like sodium cyanoborohydride would yield the target amine organic-chemistry.orgescholarship.org.

Table 2: Common Nucleophilic Fluorinating Reagents
ReagentAbbreviationTypical Use
Potassium FluorideKFUsed with phase-transfer catalysts for SₙAr and Sₙ2 reactions
Cesium FluorideCsFHighly reactive fluoride source for Sₙ2 displacement
Diethylaminosulfur TrifluorideDASTDeoxyfluorination of alcohols
Triethylamine TrihydrofluorideEt₃N·3HFMild and versatile fluoride source

Electrophilic Fluorination Approaches

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center. This approach is well-suited for the fluorination of ketone precursors, such as spiro[2.5]octan-6-one uni.lu. The ketone can be converted to its corresponding enolate or silyl (B83357) enol ether, which then acts as the nucleophile.

Commercially available and widely used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) nih.govresearchgate.net. The reaction of the spiro[2.5]octan-6-one enolate with one of these reagents would generate 5-fluorospiro[2.5]octan-6-one. Subsequent reductive amination of this fluorinated ketone would provide the desired this compound organic-chemistry.org. Asymmetric variants of these reactions, using chiral catalysts, can be employed to achieve stereoselective fluorination nih.gov.

Table 3: Common Electrophilic Fluorinating Reagents
ReagentAbbreviationKey Features
N-FluorobenzenesulfonimideNFSICrystalline solid, widely used for fluorinating enolates and other carbon nucleophiles
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Highly effective, user-friendly, and stable solid reagent
N-Fluoropyridinium salts-Reactivity can be tuned by modifying substituents on the pyridine (B92270) ring

Asymmetric Fluorination in Spiro Compound Synthesis

The asymmetric incorporation of fluorine into organic molecules is a rapidly evolving field, driven by the significant impact of fluorine on the biological activity of molecules. nih.gov In the context of spiro compounds, the creation of a stereogenic center bearing a fluorine atom is a particularly challenging endeavor. nih.gov Various catalytic systems have been developed to achieve enantioselective fluorination, and these can be broadly categorized into organocatalytic and transition-metal-catalyzed methods.

Organocatalysis has emerged as a powerful tool for asymmetric fluorination. chimia.ch Chiral amines, such as derivatives of cinchona alkaloids, have been successfully employed as catalysts in the fluorination of carbonyl compounds. chimia.ch For the synthesis of a precursor to this compound, one could envision the use of a spiro[2.5]octan-6-one as the substrate. The enamine formed from the reaction of the ketone with a chiral secondary amine catalyst could then react with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. acs.orgresearchgate.net The chiral environment provided by the catalyst would direct the approach of the fluorinating agent, leading to the formation of one enantiomer in excess. The stereochemical outcome would be dictated by the structure of the catalyst and the reaction conditions.

Another organocatalytic approach involves the use of chiral phase-transfer catalysts. These catalysts can facilitate the enantioselective fluorination of substrates by creating a chiral ion pair with the fluoride source. acs.org This methodology has been successfully applied to the fluorination of various carbonyl compounds and could be adapted for the synthesis of fluorinated spirocycles.

Transition-metal catalysis offers a complementary approach to asymmetric fluorination. researchgate.net Chiral complexes of metals such as palladium, copper, and iridium have been shown to catalyze a variety of enantioselective fluorination reactions. For instance, a palladium-catalyzed allylic fluorination could be a key step in a synthetic route towards this compound, if a suitable unsaturated precursor is designed. researchgate.net

The choice of fluorinating agent is also crucial for the success of an asymmetric fluorination reaction. Electrophilic sources of fluorine, such as Selectfluor and NFSI, are commonly used in conjunction with catalytic systems. acs.orgresearchgate.net Nucleophilic fluorinating agents, while less common in catalytic asymmetric reactions, can also be employed under specific conditions. nih.gov

Catalyst TypeChiral Catalyst ExampleFluorinating AgentSubstrate TypeRef.
OrganocatalystCinchona Alkaloid DerivativeSelectfluorCarbonyl Compound chimia.ch
OrganocatalystChiral Secondary AmineNFSICarbonyl Compound acs.org
Transition MetalChiral Palladium ComplexNFSIAllylic Substrate researchgate.net

Functionalization and Derivatization at the Amine Moiety of this compound

The amine group in this compound is a key functional handle that allows for a wide range of derivatization reactions. This enables the exploration of the structure-activity relationship (SAR) of this scaffold by introducing diverse substituents. Standard organic chemistry transformations can be employed to modify the primary amine.

Acylation reactions with acyl chlorides or anhydrides can be used to introduce a variety of amide functionalities. For example, reaction with acetyl chloride would yield the corresponding acetamide derivative, while reaction with benzoyl chloride would introduce a benzamide group. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, would afford the corresponding sulfonamides. These derivatives are often more stable and have different physicochemical properties compared to their amide counterparts.

Reductive amination provides a powerful method for introducing alkyl groups onto the amine nitrogen. Reaction of this compound with an aldehyde or a ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, would yield the corresponding secondary or tertiary amine. This allows for the introduction of a wide range of alkyl and arylalkyl substituents.

Other functionalization strategies include urea and thiourea formation through reaction with isocyanates and isothiocyanates, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Reaction TypeReagentFunctional Group Introduced
AcylationAcetyl ChlorideAcetamide
Sulfonylationp-Toluenesulfonyl Chloridep-Toluenesulfonamide
Reductive AminationBenzaldehyde, NaBH(OAc)₃Benzylamine
Urea FormationPhenyl IsocyanatePhenylurea

Development of Convergent and Divergent Synthetic Pathways for this compound Library Generation

The efficient generation of a library of analogs based on the this compound scaffold is crucial for medicinal chemistry programs. Both convergent and divergent synthetic strategies can be envisioned for this purpose.

A divergent synthetic pathway would start from a common intermediate, such as this compound itself. As described in the previous section, the amine group can be readily functionalized to introduce a wide array of substituents. This approach is highly efficient for exploring the SAR around the amine moiety. Starting from a single batch of the core amine, a large number of final compounds can be prepared in a parallel fashion.

A convergent synthetic pathway involves the synthesis of different fragments of the molecule separately, which are then combined in the later stages of the synthesis. For the this compound scaffold, one could imagine synthesizing a variety of substituted cyclopropanemethyl bromides and reacting them with a suitably protected and functionalized cyclohexanone derivative. The fluorination and amination steps could be performed before or after the spirocyclization. This approach is particularly useful for introducing diversity at multiple positions of the molecule, including the cyclopropyl (B3062369) and cyclohexyl rings. For example, different substituted phenols could be used as starting materials to generate a variety of cyclohexanone precursors, leading to a diverse set of spirocyclic cores.

The choice between a convergent and a divergent approach will depend on the specific goals of the library synthesis. A divergent approach is often preferred for rapid SAR exploration around a specific functional group, while a convergent approach allows for greater structural diversity in the final library.

Computational and Theoretical Investigations of 5 Fluorospiro 2.5 Octan 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure of 5-Fluorospiro[2.5]octan-6-amine. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

DFT calculations can predict sites susceptible to nucleophilic or electrophilic attack. For instance, the MEP can highlight the electron-rich region around the nitrogen atom of the amine, confirming its basicity, and the electron-deficient character of the carbon atom bonded to fluorine, which can influence reaction pathways. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, as specific experimental or calculated data for this exact compound is not publicly available. They are based on known effects of similar functional groups.

PropertyPredicted Value/ObservationImplication
HOMO-LUMO GapRelatively largeHigh kinetic stability
Molecular Electrostatic Potential (MEP) - Nitrogen AtomRegion of strong negative potentialSite for protonation and hydrogen bond acceptance
Molecular Electrostatic Potential (MEP) - Fluorine AtomRegion of moderate negative potentialParticipation in hydrogen bonding and polar interactions
Mulliken Charge on NitrogenNegativeNucleophilic character

Conformational Analysis and Molecular Dynamics Simulations of Spiro[2.5]octane Scaffolds

The spiro[2.5]octane scaffold is not planar and can adopt several conformations. The cyclohexane (B81311) ring typically exists in chair, boat, or twist-boat conformations. The fusion of the cyclopropane (B1198618) ring introduces additional strain and rigidity.

Conformational analysis of related spiro[2.5]octane derivatives, such as spiro[2.5]octan-6-ol, has been performed using techniques like low-temperature Proton Magnetic Resonance (PMR) spectra. doi.org These studies reveal that the cyclohexane ring undergoes inversion between two chair conformations, one with the substituent in an axial position and the other in an equatorial position. For spiro[2.5]octan-6-ol, the free energy difference for the axial-equatorial equilibrium was found to be 0.79 kcal/mol at -75°C, with an activation energy for ring inversion of 14.4 ± 1.3 kcal/mol. doi.org

Table 2: Conformational Data for Spiro[2.5]octane Derivatives

CompoundMethodFindingReference
Spiro[2.5]octan-6-olPMR SpectroscopyΔG° (axial-equatorial) = 0.79 kcal/mol doi.org
Spiro[2.5]octan-6-olPMR Line-Shape AnalysisRing Inversion Energy Barrier = 14.4 ± 1.3 kcal/mol doi.org
1-Oxaspiro[2.5]octaneMD Simulations & PCAEight conformers found; two chair-like conformers are predominant. rsc.org

In Silico Prediction of Intermolecular Interactions and Potential Binding Modes with Biological Macromolecules

The unique, rigid, and three-dimensional nature of spirocyclic scaffolds is highly advantageous in drug design. bldpharm.com These scaffolds increase the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with success in clinical development, by enabling substituents to project into space and optimize interactions with protein binding pockets. bldpharm.com

For this compound, in silico methods like molecular docking and MD simulations can predict how it interacts with biological macromolecules, such as enzymes or receptors. researchgate.netnih.gov The amine group can serve as a hydrogen bond donor and can be protonated at physiological pH to form a salt bridge with acidic residues (e.g., aspartate, glutamate). The fluorine atom, while a weak hydrogen bond acceptor, can engage in favorable polar and electrostatic interactions. The cyclopropyl (B3062369) and cyclohexyl rings provide a non-polar surface for van der Waals and hydrophobic interactions.

MD simulations of a ligand-protein complex can assess the stability of the predicted binding pose over time. researchgate.net These simulations can reveal key intermolecular interactions, the role of water molecules in the binding site, and the conformational changes in both the ligand and the protein upon binding.

Table 3: Potential Intermolecular Interactions of this compound

Functional Group/MoietyPotential Interaction TypePotential Protein Residue Partner
Amine (-NH2)Hydrogen Bond DonorAsp, Glu, Ser, Thr, Carbonyl backbone
Protonated Amine (-NH3+)Ionic Interaction (Salt Bridge)Asp, Glu
Fluorine (-F)Hydrogen Bond Acceptor (weak), Dipole-DipoleAsn, Gln, Arg, Lys
Spiro[2.5]octane ScaffoldHydrophobic/Van der WaalsAla, Val, Leu, Ile, Phe, Trp

Mechanistic Computational Studies of Reaction Pathways in this compound Synthesis

Computational chemistry is instrumental in investigating the mechanisms of complex organic reactions, helping to rationalize experimental outcomes and predict reaction feasibility. scielo.br The synthesis of this compound likely involves key steps such as fluorination and amination of a spirocyclic precursor.

Computational studies can model the reaction pathways for these transformations. For a nucleophilic fluorination step, calculations can compare the energetics of different mechanisms, such as an Sₙ2 pathway versus an elimination-addition pathway. nih.gov These models can determine the structures and energies of transition states and intermediates, providing a detailed energy profile of the reaction. This information is vital for optimizing reaction conditions (e.g., solvent, temperature, choice of fluorinating agent). For example, studies on nucleophilic fluorination have used quantum chemical calculations to elucidate the competition between the desired Sₙ2 pathway and side reactions. nih.gov

Similarly, for the introduction of the amine group, computational models can explore different synthetic routes. mdpi.com For instance, the mechanism of reductive amination or amination via nucleophilic substitution can be mapped out. DFT calculations can help understand the role of catalysts and the influence of solvent on the reaction energetics. scielo.br By comparing the activation barriers of competing pathways, chemists can select conditions that favor the formation of the desired product.

Structure Activity Relationship Sar Studies of 5 Fluorospiro 2.5 Octan 6 Amine Scaffolds

Impact of Fluorine Substitution on Spiro[2.5]octane Bioactivity and Physicochemical Properties

The introduction of a fluorine atom into the spiro[2.5]octane framework can dramatically alter its biological and physicochemical profile. Fluorine, being the most electronegative element, can introduce localized electronic effects, influence metabolic stability, and alter binding affinities.

Positional Isomerism and Stereoisomerism in Fluorinated Spiro[2.5]octan-6-amine Derivatives and Their Biological Ramifications

Furthermore, the spiro[2.5]octane system possesses inherent chirality at the spirocyclic carbon and can have additional stereocenters at the carbons bearing the fluorine and amine substituents. This gives rise to a number of potential diastereomers and enantiomers. The spatial arrangement of these functional groups is paramount for specific interactions with a biological target, as binding pockets are often exquisitely sensitive to the three-dimensional shape of a ligand.

Table 1: Potential Stereoisomers of 5-Fluorospiro[2.5]octan-6-amine and Their Theoretical Implications

StereoisomerRelative Orientation of Fluoro and Amino GroupsPotential Biological Impact
(cis)-isomerFluoro and amino groups on the same face of the ringMay present a specific conformation for optimal binding to a particular receptor pocket.
(trans)-isomerFluoro and amino groups on opposite faces of the ringCould lead to different binding modes or affinities compared to the cis-isomer due to altered spatial arrangement.
EnantiomersNon-superimposable mirror imagesOften exhibit significant differences in biological activity, with one enantiomer (the eutomer) being more active than the other (the distomer).

Influence of Fluorine on Ligand-Receptor Binding Affinity

The presence of a fluorine atom can significantly modulate a molecule's binding affinity for its receptor through several mechanisms. The strong carbon-fluorine bond can enhance metabolic stability, leading to a longer duration of action. Electronically, the electronegative fluorine can alter the charge distribution of the molecule, potentially forming favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the receptor. It has been reported that the addition of fluorinated functional groups can lead to a larger free volume due to the rigidity of the fluorinated chains. researchgate.net

Role of the Spiro[2.5]octane Ring System Conformation in Molecular Recognition

The spiro[2.5]octane scaffold provides a conformationally restricted framework. nih.gov This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The cyclopropane (B1198618) ring fused to the cyclohexane (B81311) ring locks the latter into a more defined chair or boat-like conformation. Studies on related spiro[2.5]octane systems have shown that they can exist in various conformations, with chair-like forms often being predominant at room temperature. rsc.org The specific conformation adopted by the this compound scaffold will dictate the spatial presentation of the crucial amine and fluoro substituents, thereby governing its molecular recognition by a biological target. The free energy difference for the axial-equatorial conformational equilibrium of spiro[2.5]octan-6-ol has been determined, highlighting the conformational preferences within this ring system. doi.org

Modulation of Biological Activity through Chemical Modification of the Amine Moiety

The primary amine group in this compound is a key functional handle for modifying the molecule's properties. The amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with the target protein.

Chemical modifications of this amine group can lead to a diverse array of analogs with potentially altered biological activities.

Table 2: Potential Modifications of the Amine Moiety and Their Predicted Effects

ModificationExamplePotential Effect on Biological Activity
AlkylationN-alkylation (e.g., methyl, ethyl)May increase lipophilicity and alter steric interactions with the binding site.
AcylationN-acetylationCan neutralize the basicity of the amine, changing its hydrogen bonding capacity and ionic interactions.
ArylationN-arylationCould introduce additional binding interactions (e.g., pi-stacking) and significantly alter the overall shape and properties of the molecule.
Conversion to other functional groupse.g., guanidine, ureaWould drastically change the electronic and hydrogen bonding properties, potentially leading to a different pharmacological profile.

Establishment of Quantitative Structure-Activity Relationships (QSAR) for this compound Analogs

To systematically explore the SAR of this compound analogs, Quantitative Structure-Activity Relationship (QSAR) studies would be invaluable. nih.gov QSAR models aim to correlate variations in the physicochemical properties of a series of compounds with their biological activities.

For a series of this compound analogs, a QSAR study would typically involve:

Synthesizing a library of analogs: This would involve varying the position of the fluorine atom, exploring different stereoisomers, and modifying the amine moiety as described above.

Measuring biological activity: The activity of each analog against a specific biological target would be determined.

Calculating molecular descriptors: A wide range of physicochemical and structural properties (e.g., lipophilicity (logP), electronic parameters, steric descriptors) would be calculated for each analog.

Developing a QSAR model: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the descriptors to the biological activity.

In Vitro Biological Activity Profiling and Mechanistic Studies of 5 Fluorospiro 2.5 Octan 6 Amine Derivatives

In Vitro Assessment of Molecular Target Engagement and Selectivity

The specific molecular targets of 5-Fluorospiro[2.5]octan-6-amine derivatives are not extensively detailed in the currently available literature. However, the broader class of spirocyclic compounds is known to interact with a variety of biological macromolecules. walshmedicalmedia.com The rigid nature of the spirocyclic scaffold can lead to highly selective interactions with target proteins, a desirable characteristic in drug discovery for minimizing off-target effects. tandfonline.com For instance, spirooxindoles have been investigated for their ability to modulate the p53-MDM2 interaction, a critical pathway in cancer. nih.gov While some spirooxindoles showed activation of p53, high concentrations were often required, suggesting that their cytotoxic effects might also arise from other mechanisms. nih.gov The introduction of a fluorine atom, as in this compound, can further influence binding affinity and selectivity by altering the electronic properties and metabolic stability of the molecule.

Enzyme Inhibition and Receptor Modulation Studies

The inhibitory and modulatory activities of this compound derivatives against specific enzymes and receptors are areas of active investigation. Spirocyclic compounds, in general, have been shown to interact with various targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like kinases. tandfonline.comnih.govfluorochem.co.uk For example, certain spirocyclic compounds have been designed as potent and selective antagonists for serotonin (B10506) receptors (5-HT2B and 5-HT2C). tandfonline.com

In a study on fluorinated pyrimidines, the presence of a fluorine atom was crucial for the inhibition of thymidylate synthase, an important enzyme in DNA synthesis. nih.gov This suggests that fluorinated spiro-compounds like this compound could potentially exhibit inhibitory activity against enzymes where fluorine's electronegativity and size are advantageous for binding.

Cellular Pathway Analysis and Signaling Transduction Investigations in Model Systems

Investigations into the cellular pathways affected by spirocyclic compounds reveal their potential to modulate critical signaling cascades. For example, spirooxindole derivatives have been shown to induce p53-dependent pathways, which are central to tumor suppression by regulating the cell cycle, DNA repair, and apoptosis. nih.gov The interaction of these compounds with the MDM2 protein can prevent the degradation of p53, leading to its accumulation and subsequent activation of downstream targets. nih.gov

Furthermore, the structural rigidity of spirocycles can be exploited to design molecules that selectively target specific receptor subtypes, thereby minimizing promiscuous binding and focusing on desired cellular responses. tandfonline.com The three-dimensional nature of these scaffolds allows for precise orientation of functional groups to interact with complex binding pockets in proteins, influencing signaling transduction in a controlled manner. tandfonline.com

In Vitro Investigation of Anti-proliferative and Cytotoxic Effects in Cell Lines

The anti-proliferative and cytotoxic effects of fluorinated and spirocyclic compounds have been demonstrated in various cancer cell lines. Fluorinated pyrimidines, such as 5-fluorouracil (B62378) (FUra) and 5-fluorodeoxyuridine (FUdR), have shown enhanced cytotoxicity in human lung cancer cell lines, particularly when combined with leucovorin. nih.gov This enhancement is attributed to the stabilization of the complex between fluorodeoxyuridine monophosphate and thymidylate synthase, leading to a more effective block of DNA synthesis. nih.gov

Similarly, novel 5-fluorinated uracil (B121893) nucleosides have demonstrated potent growth inhibitory activity against human colon and head and neck squamous cell carcinoma cell lines, with IC50 values significantly lower than that of 5-FU. nih.gov Spirooxindole derivatives have also exhibited cytotoxicity against various cancer cell lines, including breast (MCF7) and liver (HepG2) cancer cells. acs.org The introduction of different substituents on the spirooxindole core can significantly influence their cytotoxic potency. acs.org

Table 1: In Vitro Cytotoxicity of Selected Spirooxindole Derivatives

CompoundCell LineIC50 (µM/mL)Reference CompoundReference IC50 (µM/mL)
6d MCF7 (Breast)4.3 ± 0.18Staurosporine17.8 ± 0.50
6j MCF7 (Breast)4.7 ± 0.18Staurosporine17.8 ± 0.50
6f HepG2 (Liver)3.5 ± 0.11Staurosporine10.3 ± 0.23
6d HepG2 (Liver)6.9 ± 0.23Staurosporine10.3 ± 0.23

This table is based on data presented in a study on spirooxindoles engrafted with a furan (B31954) structural motif. acs.org

In Vitro Antimicrobial and Antiviral Activity Assessments

The antimicrobial properties of spirocyclic compounds and their derivatives are a growing area of research. cymitquimica.commdpi.comnih.gov For instance, extracts from the marine seagrass Posidonia oceanica, which contains various bioactive compounds, have shown selective antibacterial and antibiofilm activity against Gram-positive bacteria. nih.gov These extracts also demonstrated synergistic activity with the antibiotic ciprofloxacin. nih.gov

Naphthoquinones, another class of organic compounds, have demonstrated inhibitory activity against a range of microorganisms, including Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, S. aureus, and Candida albicans. nih.gov The mechanism of action appears to involve disruption of the cell membrane and respiratory chain. nih.gov While specific data on the antimicrobial and antiviral activity of this compound is limited, the general activity of related compound classes suggests potential in this area. fluorochem.co.ukmdpi.comnih.gov

In Vitro Anti-inflammatory and Antioxidant Activity Studies

Several studies have highlighted the anti-inflammatory and antioxidant potential of compounds structurally related to this compound. cymitquimica.commdpi.com Fucoidans, sulfated polysaccharides from brown seaweeds, have demonstrated significant anti-inflammatory activity in vitro. mdpi.com Their mechanisms of action include radical scavenging, antioxidant activity, and inhibition of protein denaturation. mdpi.com

Similarly, the fresh stem juice of Montrichardia arborescens has shown meaningful in vitro anti-inflammatory activity, which is supported by its antioxidant properties and the presence of bioactive phytochemicals. phcogj.com Polysaccharides extracted from the jellyfish Lobonema smithii have also exhibited anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the expression of inflammatory mediators in cell models. mdpi.com The antioxidant activity of certain pyridine (B92270) derivatives has also been noted, with some compounds showing potent scavenging activity against the DPPH radical. nih.gov

Mechanistic Elucidation of Biological Effects of Spirocyclic Systems

The unique three-dimensional and rigid structure of spirocyclic systems is fundamental to their biological effects. researchgate.net This inherent three-dimensionality allows for more effective interaction with the three-dimensional binding sites of proteins compared to more planar molecules. tandfonline.com The conformational rigidity of the spirocyclic scaffold can lock a molecule into a specific conformation, optimizing the orientation of its binding elements and leading to improved efficacy and selectivity. tandfonline.com

Spirocycles are found in numerous natural products with diverse biological activities, including anticancer, antiviral, and antimalarial properties. nih.govresearchgate.net The introduction of a spirocyclic moiety can also improve physicochemical properties such as aqueous solubility and metabolic stability. tandfonline.comtandfonline.com The spatial constraints of these scaffolds can reduce the number of promiscuous binders and promote selective interactions with desired biological targets. tandfonline.com

Emerging Research Directions and Future Perspectives for 5 Fluorospiro 2.5 Octan 6 Amine in Chemical Biology

Development of Novel Synthetic Methodologies for Accessing Diverse 5-Fluorospiro[2.5]octan-6-amine Analogs

The exploration of this compound's potential is contingent on the ability to generate a diverse library of analogs. While specific methods for this exact molecule are not widely documented, established strategies for spirocycle synthesis can be adapted and optimized. Key challenges in spirocycle synthesis include the construction of the quaternary spiro-center and the control of stereochemistry. nih.gov

Future synthetic efforts would likely focus on:

Alkylation and Cycloaddition Strategies: Methods such as dialkylation of an activated carbon center or various cycloaddition approaches are fundamental to forming the spirocyclic core. nih.govwikipedia.org For instance, a rhodium-catalyzed cyclopropanation could be explored to form the cyclopropane (B1198618) ring of the spiro[2.5]octane system. nih.gov

Rearrangement Reactions: Pinacol-type rearrangement reactions have been successfully used to prepare spiro compounds and could be investigated for this scaffold. wikipedia.org

Fluorination Strategies: The timing and method of fluorine introduction are critical. Electrophilic fluorination using N-F reagents is a common method for adding fluorine to organic molecules. researchgate.net Alternatively, starting with fluorinated precursors could be a viable route.

Stereoselective Synthesis: Given that spiro compounds can exhibit axial chirality, developing stereoselective synthetic routes is crucial. wikipedia.org This would allow for the synthesis of individual enantiomers, which often have distinct biological activities. ontosight.ai

Table 1: Potential Synthetic Strategies for this compound Analogs

Synthetic ApproachDescriptionPotential ApplicationReference
Michael-Type AdditionFormation of spirocycles through a Michael-type addition to a ring system, such as a dihydrothiazine ring in cephalosporins.Could be adapted for the cyclization step in forming the octane (B31449) ring system. nih.gov
1,3-Dipolar CycloadditionA common approach for creating five-membered heterocyclic rings fused in a spiro fashion.Could be used to append additional heterocyclic rings to the spiro[2.5]octane core for analog generation. nih.gov
Reductive AminationA method to introduce amine functionalities, as seen in the synthesis of spirapril (B1681985) from a keto ester building block.Useful for modifying the amine group on the spiro[2.5]octan-6-amine scaffold. mdpi.com
Enantioselective TMSCN AdditionUsed to establish chirality at the spiro center in the synthesis of spiro oxazolidinediones.A key step for achieving stereocontrol in the synthesis of chiral analogs. acs.org

Advanced Computational Approaches for Rational Design and Optimization of Spiro Compounds

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular properties and interactions. spirochem.com For a novel scaffold like this compound, computational approaches can guide the synthesis of analogs with improved potency, selectivity, and pharmacokinetic profiles. spirochem.comnih.gov

Future research in this area would involve:

Molecular Modeling and Simulation: Utilizing advanced modeling and simulation techniques to understand how the three-dimensional structure of spiro compounds influences their interaction with biological targets. mdpi.comspirochem.com

Structure-Based Drug Design: If a biological target is identified, computational docking can be used to predict the binding mode of various analogs, helping to prioritize which compounds to synthesize. spirochem.com This can lead to the design of more potent and selective molecules.

Property Prediction: Computational tools can predict key drug-like properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing compounds for in vivo applications. ontosight.ainih.gov The introduction of fluorine, for example, is known to enhance metabolic stability and binding affinity, effects that can be modeled computationally. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action for Fluorinated Spiro[2.5]octan-6-amine Derivatives

A key area of future research will be the identification of the biological targets and mechanisms of action for this class of compounds. The unique three-dimensional shape and the presence of the fluorine atom suggest that these molecules could interact with a variety of protein targets. nih.govnih.gov

Potential avenues for exploration include:

Targeting Receptors: Related fluorinated spirocyclic compounds have shown affinity for sigma (σ) receptors and cannabinoid receptors (CB2R), which are implicated in neurological and inflammatory conditions, respectively. nih.govresearchgate.net Derivatives of this compound could be screened against these and other receptor families.

Enzyme Inhibition: Spirocyclic structures have been successfully developed as inhibitors of enzymes like p300/CBP histone acetyltransferases (HAT) and cyclin-dependent kinases (CDK4/6). mdpi.comacs.org Screening against various enzyme classes could reveal novel inhibitory activities.

Antioxidant Activity: Some spiro compounds, particularly those containing indole (B1671886) moieties, have demonstrated antioxidant properties in nitric oxide and DPPH tests. nih.gov The potential for this compound derivatives to act as antioxidants could be investigated.

Integration with High-Throughput Screening and Chemical Genetics for Phenotypic Discovery

To uncover the biological function of this compound analogs without a preconceived target, high-throughput screening (HTS) and chemical genetics offer powerful discovery platforms. nih.govnih.gov

High-Throughput Screening (HTS): Once a library of diverse analogs is synthesized, HTS can be employed to rapidly screen them against a wide range of biological assays. ewadirect.com These can include target-based assays (e.g., enzyme inhibition, receptor binding) or cell-based phenotypic screens that measure effects on cell viability, gene expression, or other cellular processes. nih.govnih.govmdpi.com HTS has been instrumental in identifying active compounds from large libraries for various therapeutic targets. ewadirect.commdpi.com

Phenotypic Screening and Target Deconvolution: Phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model without prior knowledge of the target. nih.gov A major challenge is then identifying the molecular target responsible for the observed phenotype. nih.gov Chemical biology approaches, such as affinity chromatography or photo-affinity labeling, can be used to isolate the binding partners of an active compound.

Chemical Genetics: This approach uses small molecules to perturb protein function, providing an alternative to traditional genetic methods. nih.gov For example, a genome-wide shRNA or CRISPR/Cas9 screen could be performed in the presence of an active this compound analog to identify genes that, when knocked down, confer resistance or sensitivity to the compound, thereby revealing its target or pathway. nih.gov

Potential for Radioligand Development and Imaging Applications in Preclinical Research

The incorporation of a fluorine atom makes the this compound scaffold particularly suitable for development as a positron emission tomography (PET) imaging agent. nih.gov By replacing the stable fluorine-19 with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), these compounds can be transformed into radioligands. nih.govresearchgate.net

Future directions in this area include:

¹⁸F-Radiolabeling: Developing efficient methods for the radiosynthesis of ¹⁸F-labeled analogs of this compound. This typically involves nucleophilic substitution with [¹⁸F]fluoride. researchgate.netnih.gov

Preclinical PET Imaging: Once a radiolabeled analog with high affinity and selectivity for a specific target is developed, it can be used in preclinical PET imaging studies in animal models. researchgate.net This would allow for the non-invasive visualization and quantification of the target's distribution and density in vivo.

Target Engagement Studies: PET imaging can be used to confirm that a therapeutic drug candidate is engaging with its intended target in the brain or other organs, which is a critical step in drug development. nih.gov Fluorinated spirocyclic ligands have been successfully developed as PET tracers for targets like the translocator protein (TSPO), which is a biomarker for neuroinflammation. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.